molecular formula C28H46O B145040 Sormosterol CAS No. 131487-01-9

Sormosterol

Cat. No. B145040
M. Wt: 398.7 g/mol
InChI Key: RPIBVLMTWVBKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sormosterol is a sterol compound that has gained increasing attention in recent years due to its potential application in scientific research. This compound is derived from the ergosterol pathway and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

Sormosterol exerts its effects by modulating various signaling pathways in the body. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in regulating lipid metabolism. Sormosterol has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.

Biochemical And Physiological Effects

Sormosterol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Sormosterol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Sormosterol has been found to regulate cholesterol metabolism by modulating the expression of various genes involved in cholesterol synthesis and uptake.

Advantages And Limitations For Lab Experiments

Sormosterol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Sormosterol is also soluble in organic solvents, making it easy to work with in the lab. However, one limitation of Sormosterol is its low bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for Sormosterol research. One direction is to investigate its potential application in the treatment of various diseases, such as cancer and cardiovascular diseases. Another direction is to study the mechanism of action of Sormosterol in more detail, which can help to identify new targets for drug development. Additionally, future research can focus on improving the bioavailability of Sormosterol and developing new methods for its delivery in vivo.
Conclusion:
In conclusion, Sormosterol is a promising compound that has potential application in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used in studies related to inflammation, cancer, and cholesterol metabolism. Sormosterol has several advantages for lab experiments, but its low bioavailability is a limitation. Future research can focus on investigating its potential application in the treatment of various diseases and improving its bioavailability.

Scientific Research Applications

Sormosterol has been used in various scientific research studies due to its potential application in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Sormosterol has also been used in studies related to cholesterol metabolism and cardiovascular diseases.

properties

CAS RN

131487-01-9

Product Name

Sormosterol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

17-[4-(2,2-dimethylcyclopropyl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(6-7-20-17-26(20,2)3)23-10-11-24-22-9-8-19-16-21(29)12-14-27(19,4)25(22)13-15-28(23,24)5/h8,18,20-25,29H,6-7,9-17H2,1-5H3

InChI Key

RPIBVLMTWVBKKJ-UHFFFAOYSA-N

SMILES

CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Canonical SMILES

CC(CCC1CC1(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

synonyms

sormosterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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